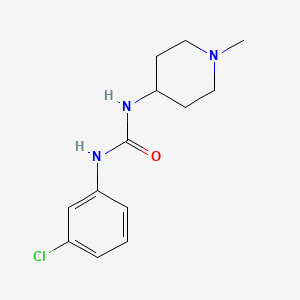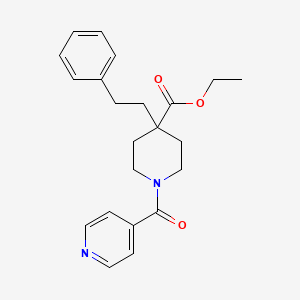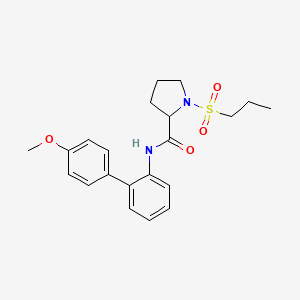![molecular formula C23H29NO3 B5970398 1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5970398.png)
1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as norfenfluramine, and it belongs to the class of isoquinoline alkaloids. It has been found to exhibit several biochemical and physiological effects, making it a promising candidate for various research studies.
作用機序
The mechanism of action of 1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol is complex and involves several pathways. It has been found to act as a serotonin receptor agonist, which leads to increased serotonin release and subsequent activation of downstream signaling pathways. It also inhibits the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the brain. Additionally, it has been found to increase dopamine release, which may contribute to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol has been found to exhibit several biochemical and physiological effects. It has been shown to increase serotonin release and inhibit norepinephrine reuptake, leading to increased levels of these neurotransmitters in the brain. It has also been found to increase dopamine release, which may contribute to its potential as a treatment for addiction. Additionally, it has been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of these disorders.
実験室実験の利点と制限
1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its biological activities. It is also relatively easy to synthesize, making it readily available for use in research studies. However, there are also some limitations to its use. It has been found to exhibit some toxicity in animal studies, which may limit its use in certain types of experiments. Additionally, its complex mechanism of action may make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on 1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol. One potential area of research is in the development of new treatments for addiction and other psychiatric disorders. The compound's ability to increase dopamine release and inhibit norepinephrine reuptake make it a promising candidate for these applications. Additionally, further studies may be needed to fully understand the compound's mechanism of action and its potential for use in other areas of research, such as neurodegenerative diseases or cancer.
合成法
The synthesis of 1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol is a complex process that involves several steps. The most common method of synthesis involves the use of a palladium-catalyzed coupling reaction between a phenylboronic acid derivative and a 3,4-dimethoxyphenethylamine derivative. This reaction yields the desired compound in good yield and high purity.
科学的研究の応用
1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol has been extensively studied for its potential applications in scientific research. It has been found to exhibit several biological activities, including serotonin receptor agonism, dopamine release, and inhibition of norepinephrine reuptake. These activities make it a promising candidate for various research studies, including studies on addiction, depression, and anxiety.
特性
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-26-21-15-18(10-11-20(21)27-16-17-7-3-2-4-8-17)22-19-9-5-6-12-23(19,25)13-14-24-22/h2-4,7-8,10-11,15,19,22,24-25H,5-6,9,12-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQFWUAQTULTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3CCCCC3(CCN2)O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-({1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5970315.png)

![N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B5970326.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5970328.png)


![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B5970358.png)
![1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5970364.png)
![4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5970391.png)

![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5970403.png)
![6-bromo-2-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B5970421.png)
![methyl 4-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5970426.png)
![4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5970429.png)